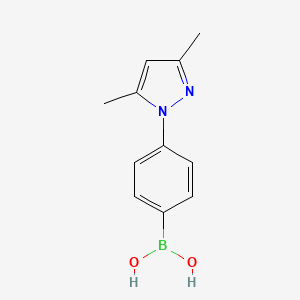
Acide (4-(3,5-diméthyl-1H-pyrazol-1-yl)phényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group
Applications De Recherche Scientifique
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid is the αvβ6 integrin . This compound has been found to have a very high affinity for αvβ6 integrin in a radioligand binding assay .
Mode of Action
The compound is known to participate in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key part of many biochemical pathways, particularly in the synthesis of complex organic molecules.
Pharmacokinetics
The compound has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties suggest that the compound has good bioavailability.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of the compound, can proceed in a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylboronic acid derivative. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the pyrazole derivative is coupled with a boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid: Similar structure but with different substitution patterns.
Phenylboronic acid: Lacks the pyrazole ring, leading to different reactivity and applications.
Pyrazole derivatives: Various pyrazole-containing compounds with different substituents and biological activities.
Uniqueness: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the 3,5-dimethyl-1H-pyrazole moiety. This combination allows for versatile reactivity and a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-5-3-10(4-6-11)12(15)16/h3-7,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOPNGDUVRDFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=CC(=N2)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586298 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025495-85-5 |
Source


|
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

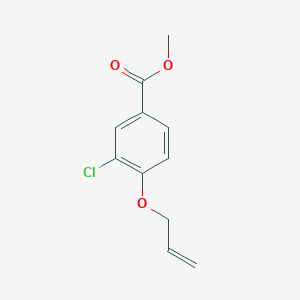
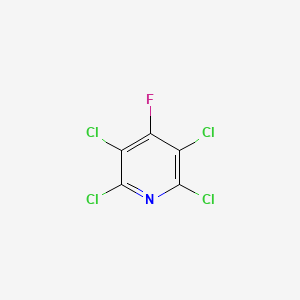


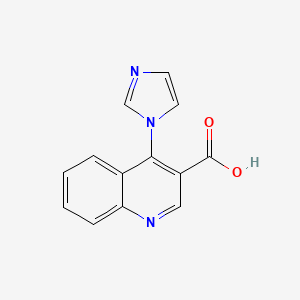

![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

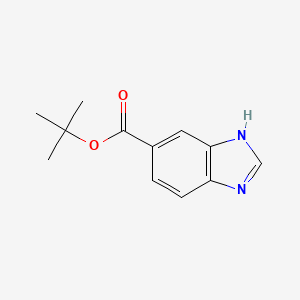
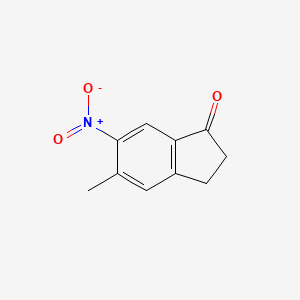
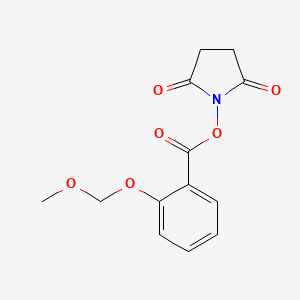
![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
